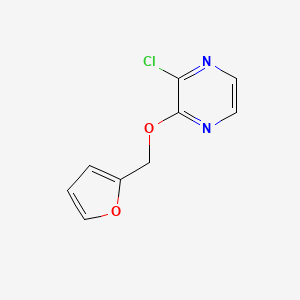

2-Chloro-3-(2-furylmethoxy)pyrazine

描述

属性

分子式 |

C9H7ClN2O2 |

|---|---|

分子量 |

210.62 g/mol |

IUPAC 名称 |

2-chloro-3-(furan-2-ylmethoxy)pyrazine |

InChI |

InChI=1S/C9H7ClN2O2/c10-8-9(12-4-3-11-8)14-6-7-2-1-5-13-7/h1-5H,6H2 |

InChI 键 |

DXVKEZHWTCJCPP-UHFFFAOYSA-N |

规范 SMILES |

C1=COC(=C1)COC2=NC=CN=C2Cl |

产品来源 |

United States |

相似化合物的比较

Substituent Impact :

- Chlorine : Enhances electrophilicity, enabling nucleophilic substitution (e.g., ).

- Alkoxy/Furylmethoxy : Increases solubility and modulates electronic properties (e.g., furan’s π-conjugation in ).

- Bulkier groups (quinolylthio): Alter steric hindrance and intermolecular interactions, affecting crystallinity and spectroscopic profiles .

Physicochemical Properties

- IR Spectroscopy: For 2-chloro-3-(2-quinolylthio)pyrazine, C=N stretching vibrations appear at 1779 cm⁻¹, with quinoline ring vibrations at 654–1750 cm⁻¹. Computational models (MOPS-AlteQ) show <7 cm⁻¹ deviation from experimental data .

- Thermal Stability : Fused-ring pyrazines (e.g., trifluoromethylphenyl derivatives) exhibit high thermal stability (decomposition >250°C), critical for electronic materials .

- Solubility: Methoxy and furylmethoxy groups improve solubility in polar solvents compared to non-polar analogues (e.g., 2-chloro-3-phenylpyrazine) .

Antimicrobial Performance

The furylmethoxy group in the target compound may enhance antimicrobial activity due to furan’s known bioactivity, though direct evidence is lacking .

Notes

Research Gaps: Limited experimental data exist for this compound’s specific bioactivity and electronic performance. Most studies focus on analogues .

Synthetic Challenges : Chlorine’s positional sensitivity (e.g., shows Cl is critical for trifluoromethoxy group introduction) complicates regioselective modifications.

Conflicting Data: While alkoxy-pyrazines generally enhance solubility, bulky substituents (e.g., quinolylthio) may reduce bioavailability despite strong in vitro activity .

Data Tables

Table 1: Structural and Physicochemical Comparison

Table 2: Electronic Properties of Fused-Ring Pyrazines

| Compound | LUMO (eV) | Electron Mobility (cm² V⁻¹ s⁻¹) | |

|---|---|---|---|

| Trifluoromethylphenyl-pyrazinacene | −3.8 | 0.03 | |

| Benzothiadiazole-pyrazine hybrid | −3.5 | 0.015 |

常见问题

Basic Research Questions

Q. What are the common synthetic routes for introducing alkoxy groups at the 3-position of chloropyrazines, and how can reaction conditions be optimized for 2-Chloro-3-(2-furylmethoxy)pyrazine?

- Methodological Answer : The synthesis typically involves nucleophilic substitution of a chlorine atom with an alkoxy group. For example, reacting 2-chloropyrazine derivatives with furfuryl alcohol under basic conditions (e.g., NaH or K₂CO₃) in polar aprotic solvents (DMF, DMSO) at elevated temperatures (80–120°C) for 12–24 hours. Purification via silica gel chromatography (e.g., hexane/ethyl acetate gradients) is critical for isolating the product, with yields ranging from 60–90% depending on substituent steric effects . Optimization should focus on solvent selection, reaction time, and stoichiometric ratios to minimize side reactions (e.g., over-oxidation or dimerization).

Q. What spectroscopic methods are most effective for characterizing this compound, and how should data interpretation address potential structural ambiguities?

- Methodological Answer :

- 1H/13C NMR : Key for confirming substitution patterns. The furylmethoxy group’s protons appear as distinct multiplets (δ 6.2–7.5 ppm), while pyrazine ring protons resonate downfield (δ 8.0–9.0 ppm). 13C NMR helps verify the alkoxy linkage (C-O signal at δ 60–70 ppm) .

- HRMS : Essential for validating molecular formula and purity. Discrepancies between calculated and observed m/z values may indicate impurities or isotopic patterns from chlorine .

- X-ray crystallography : Resolves structural ambiguities (e.g., dihedral angles between pyrazine and furan rings, π-π interactions). For example, similar compounds show dihedral angles of ~73° between aromatic rings .

Advanced Research Questions

Q. How do computational models explain the electronic transitions and non-radiative decay pathways in substituted pyrazines like this compound?

- Methodological Answer : Density functional theory (DFT) and time-dependent DFT (TD-DFT) can map potential energy surfaces (S₀, S₁, S₂ states) and conical intersections. For pyrazines, the S₂→S₁ internal conversion is mediated by vibronic coupling, particularly in modes involving C-Cl and alkoxy substituents. Multiconfiguration methods (e.g., MCTDH) simulate nuclear dynamics, revealing how substituents like furylmethoxy alter radiative vs. non-radiative decay rates. Experimental benchmarks (e.g., UV-Vis absorption, fluorescence lifetimes) validate these models .

Q. What strategies exist for incorporating this compound into coordination polymers, and how do ligand modifications affect material properties?

- Methodological Answer :

- Coordination-driven self-assembly : React with transition metals (e.g., Ag⁺, Cr²⁺) to form 2D networks or chains. The pyrazine’s N atoms act as ligands, while the furylmethoxy group provides steric bulk, influencing topology (e.g., tetrahedral vs. square-planar geometries in Ag complexes) .

- Redox activity : Electron-rich pyrazines (e.g., with electron-donating alkoxy groups) can undergo charge transfer with redox-active metals (e.g., Cr), yielding conductive or magnetic materials. For example, CrCl₂(pyrazine)₂ exhibits ferrimagnetic ordering below 55 K due to delocalized electrons on pyrazine ligands .

- Cavity functionalization : In supramolecular hosts, π-π interactions between pyrazine and guest molecules (e.g., encapsulated pyrazines at 3.48 Å spacing) enhance stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。